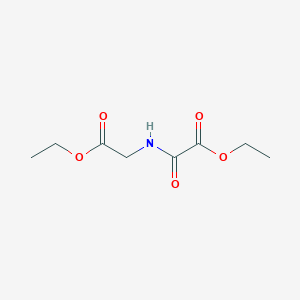

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-3-13-6(10)5-9-7(11)8(12)14-4-2/h3-5H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXMDHFQXBWTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381419 | |

| Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29655-79-6 | |

| Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate (CAS: 29655-79-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, with the CAS number 29655-79-6, is a versatile α-ketoester derivative that serves as a crucial building block in organic and medicinal chemistry.[1] Its unique structural features, including two ester groups and an amide linkage, make it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals and bioactive compounds.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the following properties, which are essential for its handling, application in synthesis, and biological activity.

| Property | Value | Source |

| CAS Number | 29655-79-6 | [2][3] |

| Molecular Formula | C₈H₁₃NO₅ | [2][3] |

| Molecular Weight | 203.19 g/mol | [2][3] |

| Synonym | N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester | [3] |

| Melting Point | 16°C | [2] |

| Calculated LogP | -0.7712 | [3] |

| Topological Polar Surface Area (TPSA) | 81.7 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 4 | [3] |

Synthesis

The primary synthetic route to this compound involves the reaction of an amine with an oxoacetate precursor. A general and plausible method is the condensation of glycine ethyl ester with diethyl oxalate.

General Experimental Protocol: Synthesis via Condensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Glycine ethyl ester hydrochloride

-

Diethyl oxalate

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., ethanol, dichloromethane)

Procedure:

-

To a solution of glycine ethyl ester hydrochloride in the chosen anhydrous solvent, add an equimolar amount of triethylamine at room temperature to liberate the free amine.

-

Stir the mixture for a short period (e.g., 15-30 minutes).

-

Slowly add an equimolar amount of diethyl oxalate to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to drive it to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine to remove any salts and water-soluble impurities.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Applications in Drug Discovery and Development

The reactivity of the α-ketoester and the presence of multiple functional groups make this compound a valuable scaffold in medicinal chemistry.

Intermediate for Heterocyclic Synthesis

This compound is a key precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules. For instance, it can be utilized in the synthesis of benzodiazepine derivatives, a class of psychoactive drugs.

Experimental Example: Synthesis of a Benzodiazepine Precursor

-

Reaction: this compound can be reacted with a substituted o-phenylenediamine in a suitable solvent, such as a mixture of ethanol and acetic acid.

-

Cyclization: The initial condensation product can then be induced to cyclize upon heating, often with the removal of water, to form the benzodiazepine ring system.

-

Workup and Purification: The resulting product is isolated through standard workup procedures and purified by recrystallization or column chromatography.

Role in Peptide-like Scaffolds and Prodrugs

The structure of this compound allows for its incorporation into peptide-like frameworks.[2] Furthermore, the presence of biodegradable ester groups makes it a suitable component in the design of ester prodrugs, which can enhance the pharmacokinetic properties of a parent drug.[2]

Application in Fragment-Based Drug Discovery (FBDD)

As a relatively small and functionalized molecule, this compound can be used as a fragment in FBDD campaigns. Its ability to be readily modified allows for the exploration of chemical space around an initial fragment hit to develop more potent and selective ligands.

Potential in Enzyme Inhibition

The α-ketoester motif is a known pharmacophore that can interact with the active sites of various enzymes. Derivatives of this compound are investigated for their potential to modulate enzyme activity, making them valuable tools for studying metabolic pathways and as starting points for the development of novel therapeutics.[2]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in synthetic and medicinal chemistry. Its utility as a building block for complex molecular architectures, particularly in the synthesis of pharmaceuticals, underscores its importance for researchers and professionals in the field of drug discovery and development. The synthetic accessibility and the potential for diverse chemical transformations make it a key reagent for the innovation of novel therapeutic agents.

References

N-Ethoxycarbonylmethyl-oxalamic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester (CAS No. 29655-79-6) is a diester and an N-substituted oxalamic acid derivative. While extensive research on this specific molecule is limited, its structural features suggest its potential as a versatile intermediate in organic synthesis and a candidate for biological activity screening. This technical guide provides a comprehensive overview of the known properties, a proposed synthesis protocol, and a discussion of potential biological activities based on structurally related compounds. Due to the scarcity of published experimental data, some of the presented information is based on predictions and analogies to similar molecules.

Chemical and Physical Properties

Detailed experimental data for N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester is not widely available in peer-reviewed literature. The following table summarizes the available information from chemical databases and computational predictions.

| Property | Value | Source |

| CAS Number | 29655-79-6 | [1] |

| Molecular Formula | C₈H₁₃NO₅ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate | [2] |

| Synonyms | (Carboxymethyl)oxamic Acid Diethyl Ester, N-(2-Ethoxy-2-oxoacetyl)glycine Ethyl Ester, Ethyl N-((Ethoxycarbonyl)methyl)oxamate | [1] |

| Appearance | Reported as a clear solution, though this may refer to a solution for sale rather than the pure compound's state. | |

| Purity | Typically offered at ≥98% by commercial suppliers. | [1] |

| Storage | Recommended to be stored at 4°C under an inert atmosphere. | [1] |

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Density | 1.2 ± 0.1 g/cm³ |

| LogP | -0.7712 |

| Topological Polar Surface Area (TPSA) | 81.7 Ų |

| Number of Hydrogen Bond Acceptors | 5 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 4 |

Note: The predicted values are computationally generated and should be used as an estimation pending experimental verification.

Synthesis and Experimental Protocols

Proposed Synthesis of N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester:

The most probable synthetic route involves the reaction of ethyl glycinate (glycine ethyl ester) with ethyl oxalyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Proposed synthesis workflow for N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester.

Detailed Experimental Protocol:

-

Materials:

-

Ethyl glycinate

-

Ethyl oxalyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) as the solvent

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl glycinate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the stirred solution to 0°C in an ice bath.

-

Add a solution of ethyl oxalyl chloride (1.05 equivalents) in anhydrous DCM dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by vacuum distillation.

-

Spectroscopic Characterization (Predicted)

As no experimental spectra are publicly available, this section provides predicted key spectroscopic features based on the molecule's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Two distinct triplets corresponding to the methyl protons of the two ethyl ester groups.

-

Two distinct quartets corresponding to the methylene protons of the two ethyl ester groups.

-

A singlet or a doublet (depending on coupling with the amide proton) for the methylene protons of the carboxymethyl group.

-

A broad singlet corresponding to the amide proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the carbonyl carbons of the two ester groups and the two amide carbonyls.

-

Signals for the methylene and methyl carbons of the two ethyl ester groups.

-

A signal for the methylene carbon of the carboxymethyl group.

-

-

IR (Infrared) Spectroscopy:

-

Strong absorption bands in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester groups.

-

A strong absorption band around 1650-1680 cm⁻¹ for the amide I band (C=O stretch).

-

An absorption band around 1520-1550 cm⁻¹ for the amide II band (N-H bend).

-

A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the amide.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M+) would be expected at m/z = 203.19.

-

Common fragmentation patterns would likely involve the loss of the ethoxy groups (-OC₂H₅) and cleavage of the amide bond.

-

Potential Biological Activities and Applications

While N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester has not been extensively studied for its biological activities, the oxalamide and oxamic acid scaffolds are present in molecules with a range of biological functions. This suggests that the target compound could be a valuable starting point for drug discovery programs. Its primary known application is as an intermediate in chemical synthesis, for example, in the preparation of 5-alkoxyoxazoles which are used in Diels-Alder reactions.[1]

Caption: Logical relationship between the structure and potential applications of the target molecule.

-

Anticancer Potential: Many compounds containing the oxalamide core have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or the disruption of cellular signaling pathways.

-

Antimicrobial Activity: The amide and ester functionalities present in the molecule could contribute to antimicrobial activity by interfering with microbial cell wall synthesis or other essential metabolic processes.

-

Antioxidant Properties: Some N-substituted oxalamides have shown radical scavenging capabilities, suggesting that N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester could possess antioxidant activity.

Conclusion

N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester is a commercially available but understudied chemical compound. Its structural characteristics make it an interesting candidate for further research, both as a synthetic intermediate and as a potential lead compound in drug discovery. This guide provides a foundational understanding of its properties and potential, highlighting the need for further experimental investigation to fully elucidate its chemical and biological profile. Researchers are encouraged to perform detailed characterization and biological screening to uncover the full potential of this molecule.

References

An In-Depth Technical Guide to Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate for Researchers and Drug Development Professionals

Introduction: Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique structural features, combining an α-ketoester and an amide linkage, make it a valuable building block for the synthesis of a variety of bioactive molecules, including potential enzyme inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation for researchers and scientists.

Core Molecular and Physical Properties

This compound, also known by its synonym N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester, is a moderately polar molecule. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₅ | [1][2] |

| Molecular Weight | 203.19 g/mol | [1][2] |

| CAS Number | 29655-79-6 | [1][2] |

| Melting Point | 16°C | [2] |

| Topological Polar Surface Area (TPSA) | 81.7 Ų | [3] |

| LogP (calculated) | -0.7712 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 4 | [3] |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction. This common method involves the coupling of an amine with a chlorooxoacetate under mild conditions.

General Synthesis Workflow

The general workflow for the synthesis of this compound and its derivatives is outlined below. This process highlights the key stages from starting materials to the final product.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Materials:

-

Glycine ethyl ester hydrochloride

-

Ethyl chlorooxoacetate

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of glycine ethyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane, add triethylamine (2.2 equivalents) at 0°C under an inert atmosphere.

-

Stir the mixture for 15 minutes, then add a solution of ethyl chlorooxoacetate (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.

-

Enzyme Inhibition: The oxamate group is a known pharmacophore that can interact with the active sites of various enzymes. Derivatives of this compound are being explored as inhibitors for enzymes implicated in diseases such as cancer and inflammation.[4] For instance, ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have shown inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), a target in diabetes and obesity.[4]

-

Antimicrobial Agents: The core structure can be incorporated into larger molecules to develop novel antimicrobial agents.[5][6]

-

Anti-inflammatory Agents: Certain N,N'-oxamides derived from similar structures have demonstrated anti-inflammatory activity.[7]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

The following is a generalized protocol for assessing the inhibitory potential of compounds like this compound against a target enzyme, for example, a kinase, using a fluorescence-based assay.

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Materials:

-

Target enzyme

-

Substrate specific to the enzyme

-

Test compound (this compound or its derivative)

-

Assay buffer

-

96- or 384-well plates (black, flat-bottom for fluorescence)

-

Fluorescence plate reader

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in the assay buffer at their optimal concentrations.

-

Assay Reaction: In the wells of the microplate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the enzyme solution.

-

Incubation: Incubate the plate for a predetermined time at a specific temperature to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Signal Measurement: Measure the fluorescence (or absorbance/luminescence depending on the assay) over time using a microplate reader.

-

Data Analysis: Plot the reaction rate against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8]

Signaling Pathways

Currently, there is limited direct evidence in the public domain linking this compound to specific signaling pathways. However, given that its derivatives are being investigated as inhibitors of key enzymes like protein-tyrosine phosphatases and kinases, it is plausible that this compound could serve as a scaffold for molecules that modulate signaling pathways involved in cell growth, proliferation, and inflammation. Further research is needed to elucidate any direct effects on cellular signaling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular libraries for screening in drug discovery programs. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Further exploration of its derivatives is likely to yield new and effective therapeutic agents.

References

- 1. This compound|CAS 29655-79-6 [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Physical properties like melting point and solubility of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

An In-depth Technical Guide to the Physical Properties of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

This technical guide provides a comprehensive overview of the known physical properties of this compound, a versatile α-ketoester derivative. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting clear, actionable data and methodologies.

Core Physical and Chemical Properties

This compound, with the CAS number 29655-79-6, is a compound of interest in organic and medicinal chemistry.[1][2][3][4] It serves as a valuable synthetic intermediate for constructing more complex molecules.[3] Its molecular structure features an ethyl oxamate backbone with a 2-ethoxy-2-oxoethylamine substituent, which contributes to its polarity and reactivity.[3]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 16°C | [1][2] |

| Molecular Formula | C₈H₁₃NO₅ | [1][2][3][4] |

| Molecular Weight | 203.19 g/mol | [1][2][3][4] |

Experimental Protocols for Property Determination

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physical properties. The following sections outline the methodologies for measuring the melting point and assessing the solubility of this compound.

Melting Point Determination

The melting point of a pure crystalline organic compound is a sharp and characteristic physical property. Impurities typically lead to a depression and broadening of the melting point range.[5] The following protocol describes the use of a modern digital melting point apparatus, such as a DigiMelt or Mel-Temp.[6]

Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is dry. If necessary, dry the compound to remove any residual solvent, which can act as an impurity.

-

If the solid is granular, pulverize a small amount into a fine powder on a watch glass or in a mortar.[6][7]

-

Obtain a glass capillary melting point tube, which is sealed at one end.

-

Load the sample by pressing the open end of the capillary tube into the powdered compound.[7]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[7] To ensure tight packing, drop the capillary tube, closed end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times, allowing it to bounce on the benchtop.[7]

-

The final packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[7]

-

-

Measurement:

-

Insert the loaded capillary tube into a sample slot of the melting point apparatus.[7]

-

If the approximate melting point is known (16°C), set the apparatus to heat at a medium rate until the temperature is about 15-20°C below the expected melting point.[6][7]

-

Decrease the heating rate significantly as the temperature approaches the melting point, aiming for a rate of no more than 1-2°C per minute.[7] A slow heating rate is critical for an accurate measurement.

-

Observe the sample through the magnified viewfinder.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[7]

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

For subsequent determinations, always use a fresh sample in a new capillary tube, as the crystal structure may change upon melting and resolidifying.[7]

-

References

Spectroscopic and Structural Elucidation of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile intermediate in organic synthesis. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring such data are also provided.

Compound Identity

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of ethyl esters, amides, and α-keto esters.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Broad Singlet | 1H | N-H |

| ~4.3 | Quartet | 2H | -C(=O)O-CH₂ -CH₃ |

| ~4.2 | Quartet | 2H | -NH-CH₂-C(=O)O-CH₂ -CH₃ |

| ~4.1 | Doublet | 2H | -NH-CH₂ -C(=O)O- |

| ~1.35 | Triplet | 3H | -C(=O)O-CH₂-CH₃ |

| ~1.25 | Triplet | 3H | -NH-CH₂-C(=O)O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Ester C =O |

| ~165 | Amide C =O |

| ~160 | α-Keto C =O |

| ~63 | -C(=O)O-C H₂-CH₃ |

| ~62 | -NH-CH₂-C(=O)O-C H₂-CH₃ |

| ~42 | -NH-C H₂-C(=O)O- |

| ~14.5 | -C(=O)O-CH₂-C H₃ |

| ~14.0 | -NH-CH₂-C(=O)O-CH₂-C H₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H Stretch (Amide) |

| ~1740 | C=O Stretch (Ester) |

| ~1680 | C=O Stretch (Amide I) |

| ~1650 | C=O Stretch (α-Keto) |

| ~1550 | N-H Bend (Amide II) |

| ~1200 | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Assignment |

| 203 | [M]⁺ (Molecular Ion) |

| 158 | [M - OCH₂CH₃]⁺ |

| 130 | [M - COOCH₂CH₃]⁺ |

| 102 | [CH₃CH₂OOC-CO]⁺ |

| 88 | [NHCH₂COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote ionization).

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan for the expected molecular ion (m/z 203) and potential fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Caption: A predicted fragmentation pathway for this compound in Mass Spectrometry.

Disclaimer: The spectroscopic data presented in this guide are predicted values and have not been experimentally verified from publicly available sources. These predictions are for informational purposes and should be confirmed by experimental analysis.

References

An In-Depth Technical Guide on 2-acetamidohexanedioic acid (C8H13NO5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound with the molecular formula C8H13NO5, identified by its IUPAC name as 2-acetamidohexanedioic acid . This document delves into the chemical properties, synthesis, and analytical protocols related to this N-acetylated amino acid. Furthermore, it explores its biological significance, drawing from research on its parent compound, L-α-aminoadipate, a notable biomarker in metabolic diseases. This whitepaper aims to serve as a foundational resource for researchers in biochemistry, drug development, and metabolic studies, highlighting the current understanding and future research directions for 2-acetamidohexanedioic acid and its potential therapeutic implications.

Introduction

2-acetamidohexanedioic acid is the N-acetylated derivative of L-α-aminoadipic acid, a key intermediate in the metabolism of lysine. While research has predominantly focused on L-α-aminoadipic acid as a biomarker for diabetes risk and its role in astrocyte function, the significance of its N-acetylated form is an emerging area of interest.[1][2] N-acetylation is a common metabolic modification that can alter the biological activity, solubility, and metabolic fate of compounds. This guide provides a detailed examination of 2-acetamidohexanedioic acid, consolidating available data and methodologies to facilitate further scientific inquiry.

Chemical Properties and Synthesis

The IUPAC name for the C8H13NO5 compound of interest is 2-acetamidohexanedioic acid . It is also known by synonyms such as N-acetyl-L-2-aminoadipate.

Physicochemical Properties

A summary of the key physicochemical properties of 2-acetamidohexanedioic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H13NO5 | PubChem |

| IUPAC Name | 2-acetamidohexanedioic acid | PubChem |

| Molecular Weight | 203.19 g/mol | PubChem |

| Canonical SMILES | CC(=O)NC(CCCC(=O)O)C(=O)O | PubChem |

| InChI Key | FTTGAAZKBNZDCZ-UHFFFAOYSA-N | PubChem |

| Predicted Water Solubility | 53.9 g/L | HMDB |

| Predicted logP | -0.14 | HMDB |

Chemical Synthesis

While a specific, detailed protocol for the synthesis of 2-acetamidohexanedioic acid is not extensively documented in publicly available literature, a general and plausible synthetic route can be adapted from standard procedures for the N-acetylation of amino acids. The most common method involves the use of acetic anhydride as the acetylating agent.

Experimental Protocol: N-Acetylation of L-α-aminoadipic acid (Proposed)

-

Dissolution: Dissolve L-α-aminoadipic acid in an aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide solution) with vigorous stirring. The alkaline conditions deprotonate the amino group, increasing its nucleophilicity.

-

Acetylation: Cool the solution in an ice bath. Add acetic anhydride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Acidification: After the reaction is complete, carefully acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2. This step protonates the carboxyl groups and precipitates the N-acetylated product.

-

Isolation and Purification: Collect the precipitated 2-acetamidohexanedioic acid by vacuum filtration. Wash the solid with cold water to remove any remaining salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Analytical Methodologies

Accurate quantification of 2-acetamidohexanedioic acid in biological matrices is essential for studying its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of 2-acetamidohexanedioic acid in Human Plasma by LC-MS/MS (Adapted)

This protocol is adapted from general methods for the quantification of amino acids in plasma.[3][4][5][6]

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of 2-acetamidohexanedioic acid).

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., sulfosalicylic acid).

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column or a HILIC column can be used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution program should be developed to achieve good separation of the analyte from other plasma components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of 2-acetamidohexanedioic acid) and a specific product ion are selected for monitoring.

-

-

-

Quantification:

-

A calibration curve is generated using known concentrations of 2-acetamidohexanedioic acid standards.

-

The concentration of the analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Significance and Putative Roles

Direct research on the biological functions of 2-acetamidohexanedioic acid is limited. However, significant insights can be drawn from studies on its parent molecule, L-α-aminoadipic acid (also referred to as 2-aminoadipic acid or 2-AAA).

Association with Diabetes and Metabolic Disorders

Elevated plasma levels of L-α-aminoadipic acid have been identified as a strong and early biomarker for the risk of developing type 2 diabetes.[1][7] Studies have shown that individuals with higher concentrations of this metabolite have a significantly increased risk of future diabetes.[7] This suggests that the metabolic pathway involving lysine degradation, which produces L-α-aminoadipic acid, may be dysregulated in individuals predisposed to diabetes. While the direct role of 2-acetamidohexanedioic acid in this context is yet to be elucidated, it is plausible that its levels may also be altered in metabolic disorders.

Putative Role in Insulin Secretion

Some amino acids and their derivatives are known to modulate insulin secretion from pancreatic β-cells.[8][9] Experimental studies have shown that L-α-aminoadipic acid can enhance insulin secretion from pancreatic β-cell lines and isolated human and murine islets.[7] The N-acetylation of amino acids can alter their interaction with cellular transporters and receptors, and thus, 2-acetamidohexanedioic acid may have a distinct modulatory effect on insulin secretion that warrants further investigation.

The proposed mechanism by which amino acids can stimulate insulin secretion is depicted in the following workflow.

References

- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC/MS analysis of plasma samples from PPMI [protocols.io]

- 4. manuals.plus [manuals.plus]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. physoc.org [physoc.org]

- 9. Nutritional Regulation of Insulin Secretion: Implications for Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile intermediate in organic and medicinal chemistry. This document details the key analytical techniques and experimental protocols utilized for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a detailed experimental protocol for a representative synthesis of the title compound and visual diagrams to illustrate its molecular structure and logical relationships in its synthesis.

Introduction

This compound, also known by its synonym N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester, is a valuable building block in synthetic organic chemistry.[1][2][3] Its structure, incorporating two ester functionalities and an amide linkage, makes it a useful precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and peptide-like frameworks.[1][4] This compound is of significant interest to researchers in drug development and medicinal chemistry, where it can be employed in the design of enzyme inhibitors and as an intermediate for various therapeutic agents.[1][4] A thorough understanding of its structure is paramount for its effective utilization in these fields. This guide outlines the methodologies for the definitive structural confirmation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 29655-79-6 | [2][4] |

| Molecular Formula | C₈H₁₃NO₅ | [2][4] |

| Molecular Weight | 203.19 g/mol | [2][4] |

| Melting Point | 16°C | [4] |

| Appearance | Colorless oily liquid | Inferred from melting point |

Synthesis

The synthesis of this compound is typically achieved through the reaction of diethyl oxalate with glycine ethyl ester. This reaction is a nucleophilic acyl substitution where the amino group of glycine ethyl ester attacks one of the ester carbonyls of diethyl oxalate.

Synthesis Workflow

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Glycine ethyl ester hydrochloride

-

Diethyl oxalate

-

Triethylamine

-

Absolute Ethanol

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred suspension of glycine ethyl ester hydrochloride (1 equivalent) in absolute ethanol, triethylamine (1.1 equivalents) is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes.

-

Diethyl oxalate (1.2 equivalents) is then added, and the reaction mixture is heated to reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a crude oil.

-

The crude product is dissolved in dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The final product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques.

Molecular Structure

Caption: 2D representation of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and coupling patterns are detailed in Table 2.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.5 | Broad Singlet | 1H | N-H |

| ~ 4.25 | Quartet | 2H | -O-CH₂ -CH₃ (oxalate) |

| ~ 4.20 | Quartet | 2H | -O-CH₂ -CH₃ (glycinate) |

| ~ 4.15 | Doublet | 2H | -NH-CH₂ -C=O |

| ~ 1.35 | Triplet | 3H | -O-CH₂-CH₃ (oxalate) |

| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ (glycinate) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The predicted chemical shifts are presented in Table 3.

| Chemical Shift (ppm) | Assignment |

| ~ 168 | -NH-CH₂-C =O (ester) |

| ~ 161 | -NH-C =O (amide) |

| ~ 157 | O=C -C=O (keto) |

| ~ 63 | -O -CH₂-CH₃ (oxalate) |

| ~ 62 | -O -CH₂-CH₃ (glycinate) |

| ~ 42 | -NH-C H₂-C=O |

| ~ 14 | -O-CH₂-C H₃ (oxalate) |

| ~ 14 | -O-CH₂-C H₃ (glycinate) |

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. Key absorptions are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Broad | N-H Stretch (amide) |

| ~ 2980 | Medium | C-H Stretch (aliphatic) |

| ~ 1740 | Strong | C=O Stretch (ester, oxalate) |

| ~ 1730 | Strong | C=O Stretch (ester, glycinate) |

| ~ 1690 | Strong | C=O Stretch (amide I band) |

| ~ 1540 | Medium | N-H Bend (amide II band) |

| ~ 1200 | Strong | C-O Stretch (ester) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The expected key fragments are outlined in Table 5.

| m/z | Fragment |

| 203 | [M]⁺ (Molecular Ion) |

| 158 | [M - OCH₂CH₃]⁺ |

| 130 | [M - COOCH₂CH₃]⁺ |

| 102 | [CH₃CH₂OOC-CO-NH]⁺ |

| 88 | [NH-CH₂-COOCH₂CH₃]⁺ |

| 74 | [CH₂-COOCH₂CH₃]⁺ |

Conclusion

The collective data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, in conjunction with a reliable synthetic protocol, provides an unambiguous structural elucidation of this compound. This comprehensive characterization is essential for its application in research and development, particularly in the fields of medicinal chemistry and drug discovery, ensuring the identity and purity of this important synthetic intermediate. The detailed experimental and analytical information presented in this guide serves as a valuable resource for scientists working with this compound.

References

The Genesis and Evolution of Oxalamic Acid Ethyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalamic acid and its esters, particularly ethyl oxamate, represent a class of organic compounds with a rich history intertwined with the foundations of organic chemistry. Initially explored as simple derivatives of oxalic acid, these molecules have evolved into significant tools in modern chemical synthesis and are subjects of intense research in drug development due to their biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of oxalamic acid ethyl esters.

I. Historical Discovery and Early Synthesis

The history of oxalamic acid is intrinsically linked to that of oxalic acid, which was isolated from natural sources in the 18th century. A pivotal moment in early organic chemistry was Friedrich Wöhler's synthesis of oxalic acid from cyanogen in 1824, a significant step in demonstrating that organic compounds could be synthesized from inorganic precursors[1]. While a definitive first synthesis of oxamic acid (the monoamide of oxalic acid) is not clearly documented with a single discoverer, its preparation logically followed from the burgeoning understanding of amides and esters in the 19th century. Early synthetic chemists like Justus von Liebig made significant contributions to the understanding of organic acids and their derivatives[2][3][4][5].

The preparation of oxamide, the diamide of oxalic acid, was known in the 19th century and often involved the reaction of dialkyl oxalates (like dimethyl oxalate) with ammonia[6]. The partial reaction of these precursors or the reaction of oxalic acid derivatives with a limited amount of ammonia would have logically led to the formation of oxamic acid.

One of the earliest names for ethyl oxamate was "oxamethane"[7][8]. The synthesis of esters, in general, was systematized by Emil Fischer and Arthur Speier in 1895 through the process now known as Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. This method provided a straightforward route to ethyl oxamate from oxamic acid and ethanol.

II. Synthesis of Oxalamic Acid Ethyl Esters

The synthesis of ethyl oxamate and its derivatives has evolved from classical methods to more sophisticated and efficient modern techniques.

A. Historical Synthesis Methods

1. From Oxalic Acid Derivatives: Early methods for preparing oxalamic acid likely involved the partial ammonolysis of oxalic acid derivatives. For instance, the reaction of diethyl oxalate with a stoichiometric amount of ammonia would yield ethyl oxamate alongside oxamide.

2. Fischer Esterification of Oxamic Acid: Following the establishment of Fischer esterification, the direct esterification of oxamic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) became a common laboratory method. The reaction is reversible and often requires an excess of the alcohol or removal of water to drive the equilibrium towards the ester product.

B. Modern Synthesis Methods

Modern organic synthesis offers several refined methods for the preparation of ethyl oxamate and its derivatives, focusing on yield, purity, and milder reaction conditions.

1. Direct Esterification: This remains a widely used method, involving the reaction of oxamic acid with ethanol, typically under reflux with an acid catalyst[9].

2. Catalytic Aminolysis: More advanced techniques include the catalytic aminolysis of a suitable precursor, which can offer higher selectivity and yields under milder conditions[9].

3. From Oxalyl Chloride: A common laboratory-scale synthesis involves the reaction of a primary or secondary amine with an excess of ethyl oxalyl chloride.

III. Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of oxalamic acid ethyl esters and related compounds.

Table 1: Physical and Chemical Properties of Ethyl Oxamate

| Property | Value | Reference |

| CAS Number | 617-36-7 | [9] |

| Molecular Formula | C₄H₇NO₃ | [7] |

| Molecular Weight | 117.10 g/mol | [7] |

| Appearance | White crystalline powder | [9] |

| Melting Point | 114-116 °C | |

| Boiling Point | 238.5 °C at 760 mmHg | |

| Solubility | Soluble in water and ethanol |

Table 2: Biological Activity of Oxamate and its Derivatives as LDH Inhibitors

| Compound | Target | IC₅₀ | Cell Line/Organism | Reference |

| Oxamate | LDH-A | 19.67 ± 1.53 mM | H1395 (NSCLC) | [10] |

| Oxamate | LDH-A | 32.13 ± 2.50 mM | H1975 (NSCLC) | [10] |

| Oxamate | LDH-A | 58.53 ± 4.74 mM | A549 (NSCLC) | [10] |

| N-Ethyl oxamate | LDH-C4 | Lower than N-propyl oxamate | Mouse sperm | [11] |

| N-Propyl oxamate | LDH-C4 | More selective than N-ethyl oxamate | Mouse sperm | [11] |

Table 3: Effect of Oxamate on Cellular Metabolism

| Cell Line | Treatment | Change in ATP Levels | Change in Lactate Production | Reference |

| A549 (NSCLC) | Oxamate | Decrease | Decrease | [12] |

| NCI-H1975 (NSCLC) | Oxamate | Decrease | Decrease | [12] |

| NPC cells | Oxamate (50 mM) | Transient decrease (20-40%) | Decrease | [13] |

IV. Experimental Protocols

A. Historical Preparation of Oxamide (Illustrative of early methods for related compounds)

This protocol for the preparation of oxamide from dimethyl oxalate and ammonia illustrates the type of reaction that could be adapted to produce oxamic acid or its esters in the 19th century[6].

Materials:

-

Dimethyl oxalate

-

Methanol

-

Gaseous ammonia

Procedure:

-

A solution of dimethyl oxalate in methanol is prepared in a reaction vessel.

-

Gaseous ammonia is bubbled through the solution.

-

The reaction mixture is stirred, and the temperature is maintained in a suitable range (e.g., 15-45 °C).

-

The product, oxamide, crystallizes out of the solution.

-

The solid product is collected by filtration.

By carefully controlling the stoichiometry of ammonia, it would be possible to favor the formation of the mono-amide, oxamic acid methyl ester.

B. Modern Laboratory Synthesis of an N-Substituted Oxalamic Acid Ethyl Ester

This protocol describes a general method for the synthesis of N-substituted oxalamic acid ethyl esters.

Materials:

-

Primary or secondary amine

-

Ethyl oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted oxalamic acid ethyl ester.

V. Signaling Pathways and Mechanisms of Action

Oxalamic acid and its esters, particularly the anion oxamate, are well-known inhibitors of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This inhibition has significant downstream effects on cellular metabolism and signaling pathways, making it a target of interest in cancer research and other therapeutic areas.

A. Inhibition of Glycolysis

Oxamate is a structural analog of pyruvate and acts as a competitive inhibitor of LDH. By blocking the conversion of pyruvate to lactate, oxamate disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high rate of glycolysis. This leads to a decrease in ATP production from glycolysis and an accumulation of pyruvate.

B. Downstream Signaling Effects

The inhibition of LDH by oxamate leads to a metabolic shift and affects various signaling pathways, including the Akt/mTOR and HIF-1α pathways.

1. Akt/mTOR Pathway: The reduction in glycolytic flux and ATP levels can lead to the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. Some studies have shown that oxamate can inhibit the Akt/mTOR pathway[14].

2. HIF-1α Pathway: In hypoxic conditions, often found in solid tumors, cells rely heavily on glycolysis. The transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master regulator of the hypoxic response and upregulates the expression of glycolytic enzymes, including LDH. By inhibiting LDH, oxamate can disrupt this adaptive response. Furthermore, some studies suggest that oxamate can downregulate HIF-1α through the inhibition of the Akt/mTOR pathway[15].

VI. Conclusion

From their origins in the early days of organic chemistry to their current role as sophisticated tools in chemical synthesis and as probes for studying cellular metabolism, oxalamic acid ethyl esters have a rich and evolving history. Their ability to modulate a fundamental metabolic pathway through the inhibition of lactate dehydrogenase has positioned them as valuable lead compounds in the development of new therapeutics, particularly in the field of oncology. Further research into the synthesis of novel derivatives and a deeper understanding of their complex biological effects will undoubtedly continue to expand the significance of this class of molecules in science and medicine.

References

- 1. Oxalic acid - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Justus von Liebig - Wikipedia [en.wikipedia.org]

- 4. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]

- 5. DPMA | Liebig [dpma.de]

- 6. EP0462247B1 - A process for preparing oxamide - Google Patents [patents.google.com]

- 7. Ethyl oxamate | C4H7NO3 | CID 69238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. nbinno.com [nbinno.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ETHYL OXAMATE | 617-36-7 [chemicalbook.com]

- 15. Oxamic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate from Diethyl Oxalate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile intermediate in organic and medicinal chemistry. The synthesis involves the N-acylation of ethyl glycinate with diethyl oxalate.

Introduction

This compound, also known as N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester, is a valuable building block in the synthesis of various heterocyclic compounds and molecules with potential biological activity.[1] Its structure incorporates both an amide and two ester functionalities, making it a useful scaffold for further chemical modifications in drug discovery and development programs. The synthesis described herein is a straightforward and efficient method for producing this compound on a laboratory scale.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of one of the ethoxy groups of diethyl oxalate by the amino group of ethyl glycinate.

DOT Script of the Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Diethyl Oxalate | Diethyl ethanedioate | 95-92-1 | C6H10O4 | 146.14 | Colorless liquid | -40.6 |

| Ethyl Glycinate Hydrochloride | Ethyl 2-aminoacetate hydrochloride | 623-33-6 | C4H10ClNO2 | 139.58 | White solid | 145-148 |

| Triethylamine | N,N-Diethylethanamine | 121-44-8 | C6H15N | 101.19 | Colorless liquid | -114.7 |

| This compound | This compound | 29655-79-6 | C8H13NO5 | 203.19 | Solid | 16[2][3] |

Experimental Protocol

This protocol is a general guideline based on typical amidation reactions of diethyl oxalate. Researchers should optimize the conditions for their specific requirements.

Materials:

-

Diethyl oxalate

-

Ethyl glycinate hydrochloride

-

Triethylamine (Et3N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl glycinate hydrochloride (1.0 equivalent).

-

Suspend the ethyl glycinate hydrochloride in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

Addition of Base: Slowly add anhydrous triethylamine (1.1 equivalents) to the suspension. Stir the mixture at 0 °C for 30 minutes to liberate the free ethyl glycinate.

-

Addition of Diethyl Oxalate: To the reaction mixture, add diethyl oxalate (1.2 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction with water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

DOT Script of the Experimental Workflow:

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Diethyl oxalate and dichloromethane are irritants; avoid contact with skin and eyes.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization Data (Expected)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals would include triplets and quartets for the two ethyl groups, a singlet or triplet for the methylene group adjacent to the nitrogen, and a broad singlet for the N-H proton.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and amide groups, as well as signals for the aliphatic carbons, are expected.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches of the esters and amide, and C-O stretches should be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (203.19 g/mol ) should be present.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This versatile intermediate can be utilized in a variety of subsequent chemical transformations, making it a valuable tool for researchers in the fields of organic synthesis and drug development. Proper adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols: Preparation of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a versatile intermediate in organic and medicinal chemistry.[1] The detailed experimental protocol outlines the reaction of diethyl oxalate with ethyl glycinate hydrochloride in the presence of a tertiary amine base. This application note includes a thorough description of the reaction setup, work-up, and purification procedures. Additionally, key data is summarized in tabular format for easy reference, and a visual representation of the experimental workflow is provided to ensure clarity and reproducibility in the laboratory setting.

Introduction

This compound (CAS 29655-79-6) is a valuable building block in synthetic chemistry, primarily utilized in the construction of more complex molecules such as heterocyclic compounds and peptide-like frameworks.[2] Its bifunctional nature, possessing both an amide and two ester moieties, allows for diverse chemical transformations. This compound and its derivatives are of interest in medicinal chemistry for the development of novel therapeutic agents and enzyme inhibitors.[2] The synthesis described herein provides a reliable method for the preparation of this key intermediate.

Chemical Reaction and Stoichiometry

The synthesis proceeds via a nucleophilic acyl substitution reaction. Ethyl glycinate, liberated from its hydrochloride salt by a base, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent elimination of an ethoxide ion results in the formation of the desired amide bond.

Reaction Scheme:

(EtOOC)₂ + H₂NCH₂COOEt·HCl + Et₃N → EtOOC-C(O)NHCH₂COOEt + Et₃N·HCl + EtOH

Table 1: Reactant Properties and Stoichiometry

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.0 |

| Ethyl Glycinate Hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 1.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 2.0 |

| This compound | C₈H₁₃NO₅ | 203.19 | (Product) |

Detailed Experimental Protocol

Materials and Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Diethyl oxalate

-

Ethyl glycinate hydrochloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl glycinate hydrochloride (1.0 eq).

-

Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the ethyl glycinate hydrochloride. Cool the resulting suspension to 0 °C using an ice bath.

-

Liberation of the Free Amine: Add triethylamine (2.0 eq) dropwise to the stirred suspension at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Addition of Diethyl Oxalate: To the dropping funnel, add a solution of diethyl oxalate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography.[1]

Table 2: Summary of Experimental Conditions and Expected Outcome

| Parameter | Condition/Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 24-48 hours |

| Solvent | Anhydrous Dichloromethane |

| Base | Triethylamine |

| Purification Method | Silica Gel Column Chromatography |

| Eluent System | Petroleum Ether : Ethyl Acetate (3:1) |

| Expected Yield | Moderate to good (actual yield may vary) |

| Appearance of Product | Clear Oil |

Data Presentation and Characterization

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two ethyl groups (triplets and quartets), a singlet or doublet for the methylene group adjacent to the nitrogen, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, as well as signals for the methylene and methyl carbons of the ethyl groups and the methylene carbon adjacent to the nitrogen. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches of the ester and amide groups, and C-O stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (203.19 g/mol ), along with characteristic fragmentation patterns. |

Mandatory Visualizations

Caption: A flowchart illustrating the key stages of the synthesis, work-up, and purification process.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Diethyl oxalate and dichloromethane are toxic and should be handled with care.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

Applications of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate in the Synthesis of Heterocyclic Compounds

Introduction

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate is a versatile and highly reactive building block in modern organic synthesis. Its unique structure, featuring two ester functionalities and an amide linkage, makes it an ideal precursor for the construction of a variety of complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in biologically active molecules. This application note details a key application of this compound in the synthesis of quinoxalinone derivatives, providing a comprehensive experimental protocol and relevant data.

Quinoxalinones are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The reaction of α-ketoesters with o-phenylenediamine offers a direct and efficient route to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in drug discovery and development.

Application: Synthesis of 3-((Ethoxycarbonylmethyl)amino)quinoxalin-2(1H)-one

A primary application of this compound is its use as a key reagent in the synthesis of 3-substituted quinoxalin-2(1H)-ones through a cyclocondensation reaction with o-phenylenediamines. This reaction provides a straightforward method for introducing an aminoacetate side chain at the 3-position of the quinoxalinone core, a substructure with potential for further functionalization in the development of novel therapeutic agents.

Reaction Scheme

The overall reaction involves the condensation of this compound with o-phenylenediamine in the presence of an acid catalyst, typically glacial acetic acid, under reflux conditions.

Caption: General reaction scheme for the synthesis of 3-((ethoxycarbonylmethyl)amino)quinoxalin-2(1H)-one.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3-substituted quinoxalin-2(1H)-ones from α-ketoesters and o-phenylenediamine.[1]

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer with heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Vacuum filtration setup

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (typically 4-6 hours), allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water while stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum to obtain 3-((ethoxycarbonylmethyl)amino)quinoxalin-2(1H)-one.

Reaction Workflow

Caption: Experimental workflow for the synthesis of 3-((ethoxycarbonylmethyl)amino)quinoxalin-2(1H)-one.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 3-((ethoxycarbonylmethyl)amino)quinoxalin-2(1H)-one based on typical yields for similar reactions.

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | o-Phenylenediamine |

| Stoichiometric Ratio | 1:1 |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% |

| Product Appearance | Crystalline Solid |

Plausible Reaction Mechanism

The reaction is proposed to proceed through an initial condensation of one of the amino groups of o-phenylenediamine with the keto-carbonyl group of the α-ketoester. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl. The final step involves dehydration to yield the stable quinoxalinone ring system.[1]

Caption: Plausible reaction mechanism for quinoxalinone formation.

Conclusion